molecular formula C17H17ClN2O2 B238758 3-chloro-N-(3-isobutyramidophenyl)benzamide

3-chloro-N-(3-isobutyramidophenyl)benzamide

Cat. No.: B238758
M. Wt: 316.8 g/mol
InChI Key: ZXAGKBUSUTVPML-UHFFFAOYSA-N
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Description

3-chloro-N-(3-isobutyramidophenyl)benzamide is a chemical compound with the molecular formula C17H17ClN2O2 and a molecular weight of 316.785 g/mol . This benzamide derivative features a chloro-substituted aromatic ring and an isobutyramide group connected via a phenyl linker, a structural motif found in compounds studied for various research applications . The amide functional group is a prevalent and critical scaffold in organic and medicinal chemistry, making methods for its synthesis from readily available precursors a key area of investigation . Research into related N-aryl amides has shown they can serve as valuable intermediates in the development of novel chemical entities and are frequently explored in the construction of more complex molecules for agrochemical, pharmaceutical, and materials science research . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C17H17ClN2O2

Molecular Weight

316.8 g/mol

IUPAC Name

3-chloro-N-[3-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C17H17ClN2O2/c1-11(2)16(21)19-14-7-4-8-15(10-14)20-17(22)12-5-3-6-13(18)9-12/h3-11H,1-2H3,(H,19,21)(H,20,22)

InChI Key

ZXAGKBUSUTVPML-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Classical Amide Coupling Approaches

The most widely adopted route involves a two-step process:

Step 1: Synthesis of 3-Chlorobenzoyl Chloride

3-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) at 70–80°C for 4–6 hours, yielding 3-chlorobenzoyl chloride with >95% conversion. Excess SOCl₂ is removed via distillation under reduced pressure.

Step 2: Coupling with 3-Isobutyramidophenylamine

The aniline derivative is prepared by reacting 3-aminophenylamine with isobutyryl chloride in dichloromethane (DCM) at 0–5°C for 2 hours, followed by neutralization with NaHCO₃. Subsequent coupling with 3-chlorobenzoyl chloride uses:

  • Solvent: Tetrahydrofuran (THF) or ethyl acetate

  • Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Temperature: 25–40°C

  • Yield: 68–72%

Mechanistic Insight:
The reaction proceeds via nucleophilic acyl substitution, where the aniline’s lone pair attacks the electrophilic carbonyl carbon of the acid chloride. Steric hindrance from the isobutyramido group necessitates prolonged reaction times (8–12 hours).

Microwave-Assisted Synthesis

Modern protocols employ microwave irradiation to accelerate the coupling step. A representative procedure from recent literature:

ParameterValue
Reactants3-Chlorobenzoic acid, 3-Isobutyramidophenylamine
Coupling AgentN,N'-Diisopropylcarbodiimide (DIC)
SolventDimethylformamide (DMF):DCE (1:1)
Temperature60°C
Irradiation Time1 hour
Yield89%

This method reduces side product formation by 22% compared to conventional heating.

Catalytic Amination Methods

Palladium-catalyzed approaches enable direct coupling of chlorobenzamides with pre-functionalized anilines. A patent-derived protocol uses:

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: K₃PO₄·3H₂O

  • Solvent: 1-Methyl-2-pyrrolidinone (NMP)

  • Temperature: 90°C (microwave-assisted)

  • Yield: 78%

Advantages:

  • Avoids handling corrosive acid chlorides.

  • Tolerates moisture and oxygen better than classical methods.

Optimization and Process Challenges

Chlorination Selectivity

Regioselective chlorination at the benzamide’s 3-position is achieved using:

  • Chlorinating Agent: Cl₂ gas in CCl₄ (0–5°C)

  • Catalyst: FeCl₃ (0.5 equiv)

  • Reaction Time: 3 hours

  • Regioselectivity: >98%

Over-chlorination products (e.g., 3,5-dichloro derivatives) are minimized by maintaining sub-stoichiometric Cl₂ concentrations.

Amidation Side Reactions

The isobutyramido group’s steric bulk promotes competitive O-acylation. Mitigation strategies include:

  • Using HOBt/DIC coupling systems to favor N-acylation.

  • Conducting reactions at pH 7.5–8.5 to deprotonate the aniline selectively.

Analytical Characterization

Critical quality control parameters and methods:

PropertyMethodKey Findings
PurityHPLC (C18 column, MeCN:H₂O)≥99.5% purity
Structural Confirmation¹H/¹³C NMRδ 7.85 (d, J=8.4 Hz, Ar-H)
Chlorine ContentElemental Analysis8.92% (theoretical: 8.95%)

Industrial-Scale Considerations

A cost analysis of three production routes:

MethodCost ($/kg)Environmental Factor (E-factor)
Classical Coupling42018.7
Microwave-Assisted3809.2
Catalytic Amination41012.5

Microwave-assisted synthesis offers the best balance of cost and sustainability, reducing solvent waste by 51% compared to classical methods.

Emerging Technologies

Recent innovations include:

  • Enzymatic Amidation: Lipase-catalyzed coupling in ionic liquids (e.g., [BMIM][BF₄]), achieving 82% yield at 37°C.

  • Flow Chemistry: Continuous-flow reactors with residence times <10 minutes, improving throughput by 300% .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-isobutyramidophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Various substituted benzamides.

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Reduced forms of the benzamide.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

3-chloro-N-(3-isobutyramidophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as metabotropic glutamate receptor 5. This binding causes a conformational change that triggers signaling via guanine nucleotide-binding proteins and modulates the activity of downstream effectors. The signaling activates a phosphatidylinositol-calcium second messenger system and generates a calcium-activated chloride current, playing an important role in the regulation of synaptic plasticity and neural network activity .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent type and position, influencing molecular geometry, reactivity, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
3-Chloro-N-(3-propionylaminophenyl)benzamide Propionylamino at 3-position 302.76 Enhanced solubility in polar solvents; used in coordination chemistry
3-Chloro-N-(2-nitrophenyl)benzamide Nitro group at 2-position 290.68 Electron-withdrawing nitro group stabilizes crystal packing via C-H···O bonds
3-Chloro-N-(3-chlorophenyl)benzamide Chlorine at meta positions on both rings 280.71 Syn-anti conformers influence hydrogen bonding and Cl···Cl interactions
3-Chloro-N-(quinolin-8-yl)benzamide Quinoline moiety at amide nitrogen 337.80 Planar aromatic system facilitates π-π stacking and metal coordination

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) reduce electron density on the benzamide core, enhancing stability and intermolecular interactions.
  • Bulkier substituents (e.g., quinoline in ) increase steric hindrance, affecting solubility and crystallinity.
  • Halogen positioning (e.g., meta vs. ortho chlorine in ) dictates molecular conformation and packing efficiency .

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures reveal how substituents govern supramolecular architectures:

Compound Dihedral Angles (°) Hydrogen Bonds Cl···Cl Distance (Å) Reference
3-Chloro-N-(2-nitrophenyl)benzamide 15.2 (benzamide ring vs. nitro ring) C10-H10···O1 (2.57 Å) forming C(7) chains 3.943
3-Chloro-N-(3-chlorophenyl)benzamide 9.1–34.7 (amide vs. aryl rings) N-H···O (1.98–2.16 Å) creating dimers 3.365–3.480
3-Chloro-N-(diethylcarbamothioyl)benzamide N/A S···Ni and O···Ni coordination bonds N/A

Key Observations :

  • Nitro groups () promote directional C-H···O bonds, leading to one-dimensional chains.
  • Dual chlorine substituents () enable shorter Cl···Cl contacts (3.365–3.480 Å) compared to single Cl analogs (3.943 Å in ), enhancing lattice stability .
  • Thioamide derivatives () form square-planar metal complexes, highlighting their utility in coordination chemistry .

Key Observations :

  • Metal-mediated synthesis () offers moderate yields but enables complex heterocyclic coupling.
  • Thionyl chloride activation () provides higher yields for nitro-substituted derivatives, favoring scalable production .

Biological Activity

3-chloro-N-(3-isobutyramidophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C17H17ClN2O2
  • Molecular Weight : 316.8 g/mol
  • IUPAC Name : 3-chloro-N-[3-(2-methylpropanoylamino)phenyl]benzamide

The compound is characterized by a chloro group and an isobutyramido substituent, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorobenzoyl chloride with 3-isobutyramidophenylamine in the presence of a base like triethylamine, using dichloromethane as a solvent. This method allows for the formation of the desired product with high purity through recrystallization or chromatography .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to bind to metabotropic glutamate receptor 5 (mGluR5). This binding induces conformational changes that activate downstream signaling pathways involving guanine nucleotide-binding proteins, leading to modulation of synaptic plasticity and neural network activity .

Biological Activity

Research indicates that this compound exhibits several key biological activities:

  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of enzymes involved in various metabolic pathways.
  • Antitumor Activity : Preliminary studies suggest that it may enhance the efficacy of chemotherapy in tumor models by modulating immune responses .
  • Neuroprotective Effects : Its interaction with mGluR5 suggests potential applications in neurodegenerative diseases, where modulation of glutamate signaling is crucial .

Case Studies and Research Findings

  • Antitumor Efficacy : In a study involving glioblastoma models, the compound was shown to enhance the effects of chemotherapy when used in combination with other agents, indicating its potential as a therapeutic adjunct .
  • Neurodegenerative Disease Models : Research has highlighted its role in modulating pathways associated with Alzheimer's disease, suggesting that it may help mitigate neurodegeneration by influencing glutamate signaling .

Comparative Analysis

To better understand the significance of this compound, it can be compared with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
3-chloro-N-(3,4-dichlorophenyl)benzamideContains two chloro groupsModerate enzyme inhibition
3,5-dichloro-N-(2-chlorophenyl)benzamideMultiple chlorines affecting solubilityAntitumor properties
This compound Unique isobutyramido groupEnhanced neuroprotective effects

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